molecular formula C10H13NO B3345722 2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol CAS No. 109753-75-5

2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol

Cat. No.: B3345722
CAS No.: 109753-75-5
M. Wt: 163.22 g/mol
InChI Key: VOPCVRVUCDDLTH-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol is a heterocyclic compound with the molecular formula C10H13NO. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a quinoline core structure with a methyl group at the 2-position and a hydroxyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 2-methylquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction is carried out at room temperature and atmospheric pressure, resulting in the formation of the desired tetrahydroquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone derivative.

    Reduction: The compound can be further reduced to form fully saturated derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antiproliferative and antimicrobial properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can interact with cellular receptors and enzymes, leading to various biological effects. For example, it has been shown to induce mitochondrial membrane depolarization and reactive oxygen species (ROS) production in cancer cells, contributing to its antiproliferative activity .

Comparison with Similar Compounds

2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to its analogs.

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydroquinolin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-5-6-8-9(11-7)3-2-4-10(8)12/h5-6,10,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPCVRVUCDDLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(CCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545082
Record name 2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109753-75-5
Record name 2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol
Reactant of Route 2
2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol
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2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol
Reactant of Route 4
2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol
Reactant of Route 5
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Reactant of Route 6
2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol

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